![molecular formula C14H8O3 B017393 9-Fluorenone-2-carboxylic acid CAS No. 784-50-9](/img/structure/B17393.png)
9-Fluorenone-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 9-Fluorenone-2-carboxylic acid involves the introduction of a hydrophobic group at position 7, generating new tubulin binders. This process starts from 2,7-dibromo-fluorenone as the starting material. Such modification is designed based on modeling studies and confirmed through various tests, including antiproliferative activity on cell lines, fluorescent microscopy, flow cytometry, and sedimentation assays (Calogero et al., 2013).
Molecular Structure Analysis
Comprehensive theoretical and experimental studies, including FTIR and FT-Raman spectral analysis, have been carried out to understand the molecular structure of this compound (9F2CA). These studies utilized DFT/B3LYP methods and provided detailed information on the equilibrium molecular geometry, harmonic vibrational frequencies, infrared and Raman intensities, along with nuclear magnetic resonance (NMR) chemical shifts, helping in reliable assignment of observed bands in the spectra (Kandasamy et al., 2013).
Chemical Reactions and Properties
Research on 10-diazo-9(10H)-phenanthrenone in aqueous solution revealed the formation of fluorene-9-carboxylic acid as a major reaction product through photo-Wolff reaction, hydration, and subsequent ketonization processes. These findings are critical for understanding the chemical behavior and reaction pathways of related fluorene compounds in various conditions (Andraos et al., 1997).
Physical Properties Analysis
In the study of fluorene-9-carboxylic acid, crystallographic analysis revealed two crystallographically independent sets of molecules, showcasing hydrogen bonding of the cyclic dimer type and disordering within the carboxyl groups. These insights provide a deeper understanding of the solid-state structure and interactions within the compound (Blackburn et al., 1996).
Chemical Properties Analysis
The chemical properties of this compound derivatives, such as acid-triggered "switch on" of fluorophores, have been explored through synthesis and characterization studies. These compounds exhibit fluorescence "off-on" behavior in response to variable acid concentrations, demonstrating their potential as acid-sensing fluorophores and indicators in acidic environments (Wang et al., 2005).
Scientific Research Applications
Tubulin Binders : It serves as a scaffold for creating new tubulin binders with antiproliferative activity on various cell lines, which has implications in cancer research and treatment (Calogero et al., 2013).
Photocatalyst : As a metal-free, additive-free photocatalyst, it's used for the visible-light-induced oxidation of primary and secondary alcohols using air/oxygen as an oxidant (Schilling et al., 2018).
Spectroscopy and Chemical Analysis : Studies have provided detailed assignments of observed bands in FTIR and FT-Raman spectra, along with accurate chemical shifts and HOMO-LUMO analysis (Kandasamy et al., 2013).
Solvatochromism and Fluorescence Studies : It exhibits solvatochromism and decreased fluorescence emission with increasing solvent polarity, suggesting enhanced intersystem-crossing pathways, which is significant in photophysics (Montoya et al., 2020).
Substituent Effects in Chemistry : Substituted 9-fluorenones show additive substituent effects, affecting the keto carbonyl signal due to repulsive van der Waals interactions and intramolecular hydrogen bonding (Boykin & Nowak-Wydra, 1991).
Organic Synthetic Applications : It is used in epimetallation and carbonation of carbonyl and imino derivatives, producing various organic compounds, suggesting potential applications in organic synthesis (Eisch et al., 2007).
Environmental Degradation Studies : Its production as a metabolite in the radiation-induced degradation of fluoranthene in aqueous solutions, and by certain microbial strains, is of interest in environmental chemistry and pollution studies (Popov & Getoff, 2005; Kelley et al., 1991; Andraos et al., 1997).
Photocatalysis in Organic Reactions : It's used in photocatalysis for selective oxidation of non-activated alcohols and selective β-oxygenation of tertiary amines under blue light-emitting diode irradiation (Zhang et al., 2020).
Charge Transfer in Organic Complexes : Its derivatives are studied for their role in charge transfer in organic complexes, particularly focusing on the competition between hydrogen bonding and stacking interactions (Salmerón-valverde & Bernès, 2015).
Complexation Studies in Ionic Liquids : It's also studied for its complexation properties, particularly with aluminum in ionic liquids, which is significant in the field of electrochemistry (Cheek, 2014).
Biodegradation Pathways : Its role as a metabolite in the biodegradation pathways of certain pollutants by microbial strains contributes to understanding environmental biodegradation processes (Grifoll et al., 1994; Miao et al., 2016).
Solid Phase Synthesis : Phenylfluorenyl-based linkers, related to 9-fluorenone-2-carboxylic acid, show high acid stability and excellent purity for solid-phase synthesis, important in synthetic chemistry (Bleicher et al., 2000).
Plant Growth Regulation : As a part of the morphactin group, it contributes to research in plant-growth regulators, affecting growth and development in various plant species (Schneider et al., 1965).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of fluorenone, a polycyclic aromatic hydrocarbon . .
Mode of Action
It’s known that many polycyclic aromatic hydrocarbons exert their effects through interactions with cellular macromolecules, potentially leading to changes in cellular function .
Biochemical Pathways
9-Fluorenone-2-carboxylic acid is a metabolite in the degradation pathway of fluoranthene, a four-ring polycyclic aromatic hydrocarbon . The degradation is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid before undergoing ring cleavage to yield fluorenone . This then proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .
Result of Action
As a derivative of fluorenone, it may share some of the biological activities associated with fluorenone and other polycyclic aromatic hydrocarbons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and light conditions could potentially affect the stability and efficacy of this compound . .
properties
IUPAC Name |
9-oxofluorene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCTXUUKONLPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50229062 | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
784-50-9 | |
Record name | Fluorenone-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=784-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000784509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 784-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 784-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81258 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Oxofluoren-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50229062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-oxofluoren-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?
A: Research suggests that introducing a hydrophobic group at position 7 of this compound can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes this compound an attractive starting point for designing novel tubulin-targeting agents.
Q2: How does the structure of this compound influence its interaction with water molecules?
A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, this compound shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.
Q3: Has this compound demonstrated any phototoxic properties?
A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that this compound does not share this property. [] In an in vitro photohaemolysis assay, this compound did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.
Q4: What are the common synthetic applications of this compound?
A: this compound serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:
- 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of this compound with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
- Molecular tweezers: Esterifying this compound with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.
Q5: Are there any environmental concerns associated with this compound?
A: While the provided research papers don't offer specific information on the environmental impact of this compound, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.
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